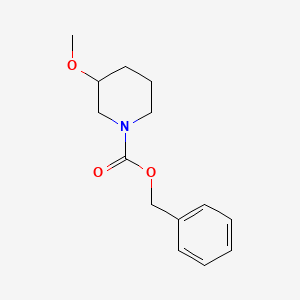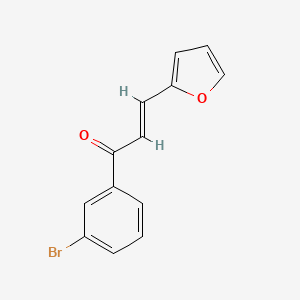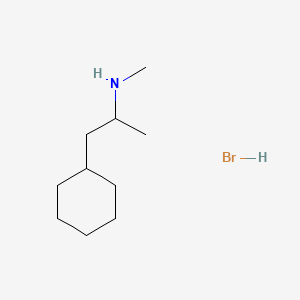![molecular formula C10H18Cl2N2O2 B6338649 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride CAS No. 1211474-35-9](/img/structure/B6338649.png)
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride, also known as 2,2'-[(1,4-phenylene)bis(oxy)]diethanamine dihydrochloride, is a white, crystalline powder that is used in a variety of scientific research applications. It is a versatile compound that can be used for both organic synthesis and for biochemical and physiological research. In
Applications De Recherche Scientifique
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride is widely used in scientific research. It is a versatile compound that can be used for organic synthesis, as well as for biochemical and physiological research. It has been used in the synthesis of various organic and inorganic compounds, such as amides, esters, and nitriles. It has also been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental toxins.
Mécanisme D'action
The mechanism of action of 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride is not fully understood. However, it is known to act as a chelating agent, binding to metal ions and forming complexes. It is also known to act as a reducing agent, reducing the oxidation state of metal ions. In addition, it is known to interact with proteins, forming complexes that can inhibit or activate certain biochemical pathways.
Biochemical and Physiological Effects
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride has been shown to have various biochemical and physiological effects, depending on the concentration used. At low concentrations, it has been shown to increase the activity of certain enzymes, as well as to increase the solubility of certain compounds. At higher concentrations, it has been shown to inhibit the activity of certain enzymes, as well as to decrease the solubility of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride is a versatile compound that can be used in a variety of laboratory experiments. One of its main advantages is its low cost and easy availability. It is also relatively stable and can be stored for long periods of time. However, it is important to note that it is not soluble in water, so it must be used in organic solvents for laboratory experiments.
Orientations Futures
The potential future directions for research involving 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride are numerous. One potential area of research is to further explore its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore its potential applications in drug development, as well as its potential to be used as a chelating agent or reducing agent. Finally, further research could be done to explore its potential applications in environmental remediation, as well as its potential to be used as a catalyst in organic synthesis.
Méthodes De Synthèse
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-dihydroxybis(ethylamine) with chloroacetyl chloride, forming 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[(1,4-phenylene)bis(oxy)]diethylchloroacetamidate. This intermediate can then be hydrolyzed with sodium hydroxide to yield 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[(1,4-phenylene)bis(oxy)]diethanamine dihydrochloride.
Propriétés
IUPAC Name |
2-[4-(2-aminoethoxy)phenoxy]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFZRXJNGZZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)OCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)

![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)




